![molecular formula C14H19Cl2N3O3S B4440593 N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440593.png)
N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a chemical compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mechanism of Action
DPCPX acts as a selective antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are involved in the regulation of various physiological processes such as sleep, cardiovascular function, and immune response. By blocking these receptors, DPCPX can modulate these processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. It also has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury. DPCPX has also been shown to modulate the immune response by reducing inflammation.
Advantages and Limitations for Lab Experiments
DPCPX is a selective antagonist of adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, it is important to note that DPCPX has limitations in terms of its selectivity and potency. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine receptors in the regulation of pain. DPCPX has been shown to have analgesic effects in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of adenosine receptors in cancer. Adenosine receptors are overexpressed in many types of cancer, and DPCPX has been shown to have anticancer effects in animal models. Further research is needed to determine the potential therapeutic applications of DPCPX in cancer.
Scientific Research Applications
DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. They play an important role in regulating various physiological processes such as sleep, cardiovascular function, and immune response. DPCPX has been used to study the role of adenosine receptors in the regulation of these processes.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-5-3-10(4-6-19)14(20)17-13-8-11(15)7-12(16)9-13/h7-10H,3-6H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOMCLZUHVHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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